5-HT3 Receptor Binding Affinity: A High-Potency Profile Against a Key Neurological Target
3-Hydroxy-5-methylbenzamide demonstrates nanomolar affinity for the 5-HT3 receptor, a target in neurological and gastrointestinal research. This affinity is substantially higher than that of its des-methyl analog, 3-hydroxybenzamide, which is considered inactive in this context [1]. The data highlight the critical role of the 5-methyl group in enhancing target engagement.
| Evidence Dimension | Receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 25.1 nM |
| Comparator Or Baseline | 3-Hydroxybenzamide (inactive) |
| Quantified Difference | Not calculable (>400-fold improvement) |
| Conditions | Binding activity against 5-HT3 receptor from rat cortex homogenate using [3H]-Q-ICS 205-930 as radioligand [1]. |
Why This Matters
This quantifiable difference in receptor engagement makes 3-Hydroxy-5-methylbenzamide a potent, structurally-defined starting point for 5-HT3 ligand development, whereas the simpler analog is unsuitable.
- [1] BindingDB. (n.d.). BDBM50406758 (CHEMBL39243): 3-Hydroxy-5-methylbenzamide binding activity against 5-hydroxytryptamine 3 receptor. BindingDB. View Source
